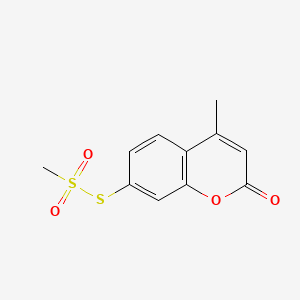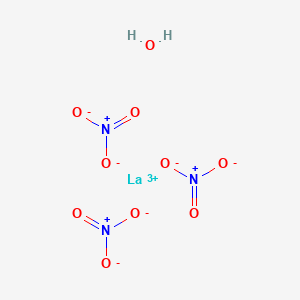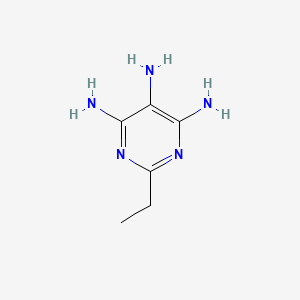
7-Hydroxy Quetiapine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Hydroxy Quetiapine-d8 is a deuterated form of 7-Hydroxy Quetiapine, which is a major active metabolite of the antipsychotic drug Quetiapine . This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Quetiapine, as well as to explore its potential therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Quetiapine-d8 involves the incorporation of deuterium atoms into the 7-Hydroxy Quetiapine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential to monitor the incorporation of deuterium and the overall quality of the compound .
化学反応の分析
Types of Reactions: 7-Hydroxy Quetiapine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using advanced analytical techniques to determine their structure and properties .
科学的研究の応用
7-Hydroxy Quetiapine-d8 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 7-Hydroxy Quetiapine-d8 involves its interaction with various neurotransmitter receptors in the brain. It primarily targets dopamine type 2 and serotonin 2A receptors, leading to the modulation of neurotransmitter activity. This results in the therapeutic effects observed in the treatment of psychiatric disorders . Additionally, this compound may interact with other molecular targets and pathways, contributing to its overall pharmacological profile .
類似化合物との比較
7-Hydroxy Quetiapine: The non-deuterated form of 7-Hydroxy Quetiapine-d8. It shares similar pharmacological properties but lacks the deuterium atoms.
Norquetiapine: Another active metabolite of Quetiapine, known for its antidepressant activity.
Quetiapine Sulfoxide: A metabolite formed through the oxidation of Quetiapine.
Uniqueness of this compound: The incorporation of deuterium in this compound enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
特性
CAS番号 |
1185098-57-0 |
|---|---|
分子式 |
C21H25N3O3S |
分子量 |
407.558 |
IUPAC名 |
6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol |
InChI |
InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2/i7D2,8D2,9D2,10D2 |
InChIキー |
VEGVCHRFYPFJFO-UFBJYANTSA-N |
SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
同義語 |
11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl-d8]-dibenzo[b,f][1,4]thiazepin-7-ol; ICI214227-d8; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)



![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)








